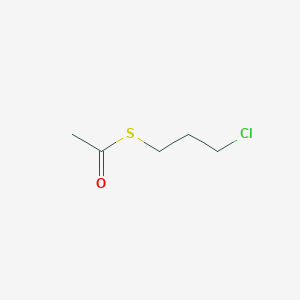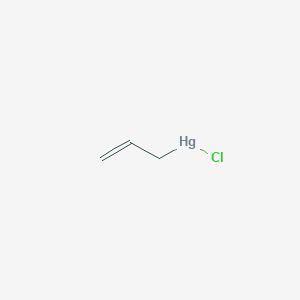
Mercury, chloro-2-propenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury, chloro-2-propenyl- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound, also known as MCP, has been studied extensively in the fields of biochemistry and physiology. MCP is a potent inhibitor of enzymes that are involved in the synthesis of proteins, lipids, and nucleic acids.
作用機序
Mercury, chloro-2-propenyl- inhibits the activity of enzymes by forming covalent bonds with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in the synthesis of proteins, lipids, and nucleic acids. Mercury, chloro-2-propenyl- is a potent inhibitor of enzymes involved in the synthesis of DNA and RNA, making it a useful tool for studying the role of these molecules in biological processes.
生化学的および生理学的効果
Mercury, chloro-2-propenyl- has been shown to have a variety of biochemical and physiological effects. Inhibition of protein synthesis can lead to cell death and has been studied in the context of cancer research. Mercury, chloro-2-propenyl- has also been shown to inhibit the synthesis of lipids, which can lead to a decrease in membrane integrity and function. Inhibition of nucleic acid synthesis can lead to a decrease in DNA replication and RNA transcription, which can have a variety of downstream effects on cellular processes.
実験室実験の利点と制限
Mercury, chloro-2-propenyl- has several advantages for use in lab experiments. It is a potent inhibitor of enzymes involved in the synthesis of proteins, lipids, and nucleic acids, making it a useful tool for studying the role of these molecules in biological processes. However, Mercury, chloro-2-propenyl- is highly reactive and can easily polymerize, making it difficult to handle. It is also toxic and should be handled with care.
将来の方向性
For research related to Mercury, chloro-2-propenyl- include the development of more stable analogs and the use of Mercury, chloro-2-propenyl- in drug discovery efforts.
合成法
Mercury, chloro-2-propenyl- can be synthesized by reacting acetylene with mercury (II) chloride in the presence of an acid catalyst. The reaction produces Mercury, chloro-2-propenyl- as a colorless liquid that is highly reactive and can easily polymerize. The synthesis of Mercury, chloro-2-propenyl- requires careful handling and should only be performed by trained professionals.
科学的研究の応用
Mercury, chloro-2-propenyl- has been widely used in scientific research due to its ability to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and nucleic acids. This inhibition can lead to a variety of biochemical and physiological effects, which have been studied extensively in vitro and in vivo. Mercury, chloro-2-propenyl- has been used in research related to cancer, neurodegenerative diseases, and infectious diseases.
特性
CAS番号 |
14155-77-2 |
|---|---|
製品名 |
Mercury, chloro-2-propenyl- |
分子式 |
C3H5ClHg |
分子量 |
277.12 g/mol |
IUPAC名 |
chloro(prop-2-enyl)mercury |
InChI |
InChI=1S/C3H5.ClH.Hg/c1-3-2;;/h3H,1-2H2;1H;/q;;+1/p-1 |
InChIキー |
DAIUKGULVWUPOX-UHFFFAOYSA-M |
SMILES |
C=CC[Hg]Cl |
正規SMILES |
C=CC[Hg]Cl |
その他のCAS番号 |
14155-77-2 |
同義語 |
Mercury, chloro-2-propenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



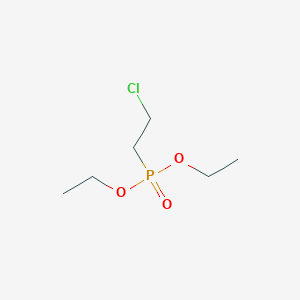
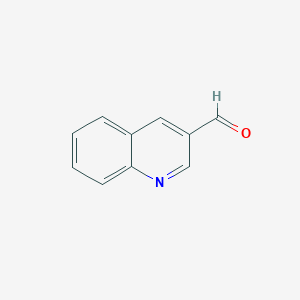
![[R-(R*,R*)]-tartaric acid, iron potassium salt](/img/structure/B83402.png)

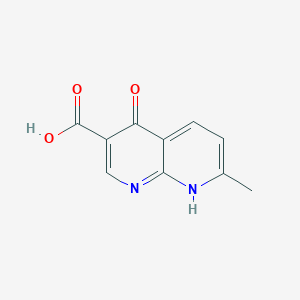
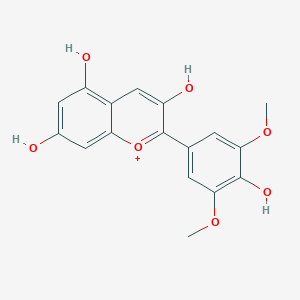
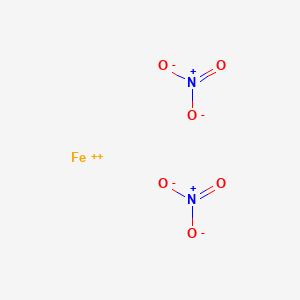
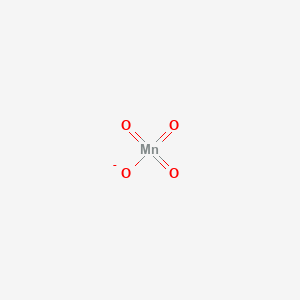
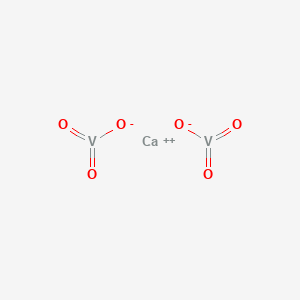
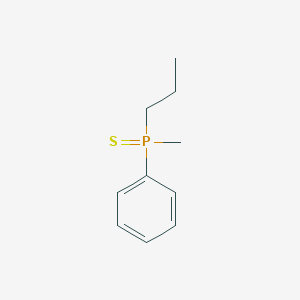
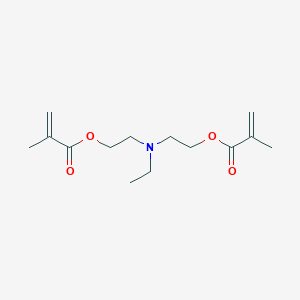
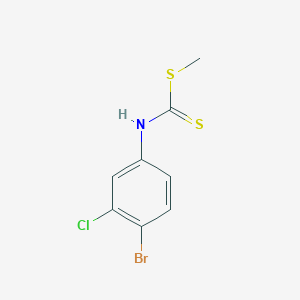
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)
